molecular formula C17H12N6 B1417676 2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole) CAS No. 223467-24-1

2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)

Cat. No. B1417676
M. Wt: 300.32 g/mol
InChI Key: NFQGJTRVMWTFKL-UHFFFAOYSA-N
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Description

“2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)” is a chemical compound with the molecular formula C17H12N6 . It is a type of heterocyclic compound that includes both pyrazole and benzimidazole moieties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a bis-benzoxazinone derivative bearing a pyrazole scaffold was synthesized and used as a key material for the construction of some bisimidazole, bistriazole, and bisbenzimidazole derivatives . The reactions were carried out with some mono- and bidentate nitrogen nucleophiles .


Molecular Structure Analysis

The molecular structure of “2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)” is based on the combination of pyrazole and benzimidazole moieties . The exact structure can be determined using techniques such as NMR spectroscopy, infrared spectroscopy, elemental analysis, and differential scanning calorimetry .

Scientific Research Applications

1. Nonlinear Optical Properties of Pyrazoles

  • Application Summary: Pyrazoles are used in studying nonlinear optical properties. They are scaffold molecules and influential families of N-heterocycles due to their proven applicability .
  • Methods of Application: First-principles calculations based on density functional theory are employed to study the linear and nonlinear optical properties of four pyrazole analogues .
  • Results: The theoretical energy gap is estimated at around 2.4 to 2.8 eV. These pyrazoles exhibit efficient hyper-Rayleigh scattering hyperpolarizability, calculated to be 1839.25 and 1834.29 a.u. at the PBE0 and BVP86 functionals, respectively .

2. Synthesis of Imidazoles

  • Application Summary: Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application: The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
  • Results: Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

3. Therapeutic Potential of Imidazole

  • Application Summary: Imidazole has a broad range of chemical and biological properties, making it an important component in the development of new drugs .
  • Methods of Application: Various synthetic routes are used to produce imidazole and its derivatives .
  • Results: Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

4. Synthesis of Azapentalenes

  • Application Summary: Pyrazole is used in the synthesis of azapentalenes .
  • Methods of Application: The synthesis involves ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
  • Results: This method allows for the formation of azapentalenes .

5. Anticancer Potential of Imidazole Derivatives

  • Application Summary: Certain imidazole derivatives have shown potent antiproliferative activity in cancer cell lines .
  • Methods of Application: These compounds are synthesized and evaluated for their potential as anticancer agents .
  • Results: Compounds such as 5,6-Dichloro-1-cyclopentyl-1H-benzo[d]imidazoles have shown potent antiproliferative activity in cancer cell lines .

6. Antibacterial and Antifungal Activity of Pyrazole Derivatives

  • Application Summary: New compounds containing pyrazole and oxadiazoles show high antibacterial and antifungal activity against various bacteria and fungi .
  • Methods of Application: These compounds are synthesized and tested for their antimicrobial activity .
  • Results: The compounds have shown potential for further development due to their high antibacterial and antifungal activity .

Future Directions

The future directions for research on “2,2’-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)” could include further investigation of its potential biological activities, such as its antitumor activity . Additionally, further studies could explore its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c1-2-6-11-10(5-1)18-16(19-11)14-9-15(23-22-14)17-20-12-7-3-4-8-13(12)21-17/h1-9H,(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQGJTRVMWTFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=NN3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572259
Record name 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(1H-Pyrazole-3,5-diyl)bis(1H-benzo[d]imidazole)

CAS RN

223467-24-1
Record name 2-[5-(2H-Benzimidazol-2-ylidene)-2,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WH Wang, H Wang, Y Yang, X Lai, Y Li… - …, 2020 - Wiley Online Library
Formic acid (FA) is among the most promising hydrogen storage materials. The development of efficient catalysts for the dehydrogenation of FA via molecular‐level control and precise …

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